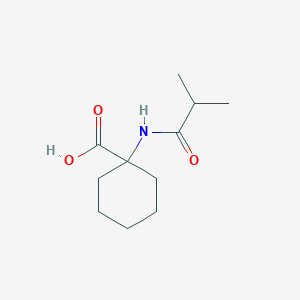

1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

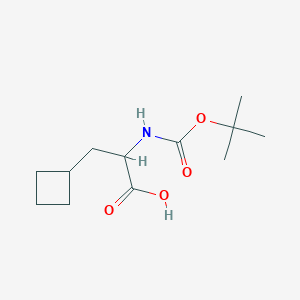

1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid (MPCA) is a cyclic organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular formula of C9H17NO2. MPCA is also known as cyclohexanecarboxamide, 2-methylpropanamide cyclohexylcarboxylic acid, and cyclohexylpropionamide. MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid involves the conversion of cyclohexanone to cyclohexanecarboxylic acid, followed by amidation with 2-methylpropanamide to yield the final product.

Starting Materials

Cyclohexanone, Sodium hydroxide, Sodium hypochlorite, Hydrochloric acid, 2-Methylpropanamide, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Wate

Reaction

Conversion of cyclohexanone to cyclohexanecarboxylic acid: Cyclohexanone is treated with sodium hydroxide and sodium hypochlorite to yield cyclohexanecarboxylic acid., Amidation with 2-methylpropanamide: Cyclohexanecarboxylic acid is reacted with 2-methylpropanamide in the presence of hydrochloric acid to yield 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid., Workup: The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to yield the final product.

Scientific Research Applications

MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research. In organic synthesis, MPCA can be used as a chiral building block for the synthesis of a variety of compounds. In drug delivery, MPCA can be used as a carrier molecule to deliver drugs to specific target sites. In biomedical research, MPCA has been studied for its potential use in the development of novel therapeutic agents.

Mechanism Of Action

MPCA is a cyclic organic compound that can act as a weak base and can form hydrogen bonds with other molecules. It can also form hydrogen bonds with proteins, which can be used to facilitate drug delivery. In addition, MPCA can form hydrogen bonds with nucleic acids, which can be used to modulate gene expression.

Biochemical And Physiological Effects

MPCA has been studied for its potential effects on biochemical and physiological processes. In animal studies, MPCA has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the expression of certain genes. In addition, MPCA has been shown to have an effect on the metabolism of certain drugs, which can be used to enhance their efficacy.

Advantages And Limitations For Lab Experiments

The advantages of using MPCA in laboratory experiments include its low cost, its water solubility, and its ability to form hydrogen bonds with proteins and nucleic acids. The limitations of using MPCA in laboratory experiments include its instability at high temperatures and its potential for forming undesired side reactions.

Future Directions

For research on MPCA include the development of new therapeutic agents based on its structure, the exploration of its potential applications in drug delivery and gene therapy, and the development of new synthetic methods for its synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of MPCA, as well as its potential toxicity.

properties

IUPAC Name |

1-(2-methylpropanoylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(2)9(13)12-11(10(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKXOAYXQMCMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1(CCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640954 |

Source

|

| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |

CAS RN |

652172-80-0 |

Source

|

| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)